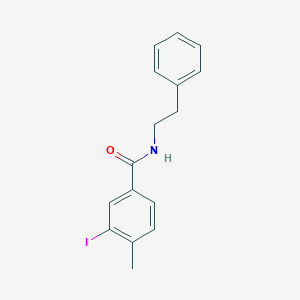![molecular formula C21H23Cl2N3O4S2 B320372 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B320372.png)
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexylsulfamoyl group, a phenylcarbamothioyl group, and a dichlorophenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyclohexylsulfamoyl intermediate: This involves the reaction of cyclohexylamine with sulfonyl chloride under controlled conditions to form the cyclohexylsulfamoyl chloride.
Coupling with phenylcarbamothioyl chloride: The cyclohexylsulfamoyl chloride is then reacted with phenylcarbamothioyl chloride in the presence of a base to form the desired intermediate.
Introduction of the dichlorophenoxyacetamide moiety: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted phenoxyacetamides
Aplicaciones Científicas De Investigación
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-4-biphenylcarboxamide
- N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-3-nitrobenzamide
Uniqueness
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of the dichlorophenoxyacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C21H23Cl2N3O4S2 |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C21H23Cl2N3O4S2/c22-14-6-11-19(18(23)12-14)30-13-20(27)25-21(31)24-15-7-9-17(10-8-15)32(28,29)26-16-4-2-1-3-5-16/h6-12,16,26H,1-5,13H2,(H2,24,25,27,31) |
Clave InChI |
CZUDBUAGEBMJEL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2-yl 3-bromo-4-methoxybenzoate](/img/structure/B320290.png)
![[1,1'-biphenyl]-2-yl 3-iodo-4-methoxybenzoate](/img/structure/B320291.png)







![N-[(2,4-dichlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320307.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B320310.png)

![N-cyclohexyl-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B320314.png)
![N-allyl-2-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B320315.png)
